Cyclopentyl(2,5-difluorophenyl)methanamine
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Overview
Description
Cyclopentyl(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C12H15F2N It is characterized by a cyclopentyl group attached to a 2,5-difluorophenyl ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(2,5-difluorophenyl)methanamine typically involves the reaction of cyclopentyl bromide with 2,5-difluorobenzylamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentyl(2,5-difluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(2,4-difluorophenyl)methanamine
- Cyclopentyl(3,5-difluorophenyl)methanamine
- Cyclopentyl(2,6-difluorophenyl)methanamine
Uniqueness
Cyclopentyl(2,5-difluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group also adds to its distinct structural and functional properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15F2N |
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Molecular Weight |
211.25 g/mol |
IUPAC Name |
cyclopentyl-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C12H15F2N/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 |
InChI Key |
HNHTVSYQZISJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
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